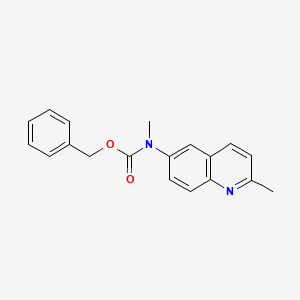
4(1H)-Pyrimidinone, 1-benzoyltetrahydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one is a heterocyclic compound with significant applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, characterized by a benzoyl group attached to a tetrahydropyrimidinone ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the condensation of benzoyl chloride with 3-methylpyrimidin-4-one in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The exact pathways depend on the specific application. For example, in cancer treatment, the compound may inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzoyl-3-methylpyrimidin-4-one and 1-Benzoyl-3-methyltetrahydropyrimidin-2(1H)-one share structural similarities.
Uniqueness: The presence of the tetrahydropyrimidinone ring and the specific substitution pattern make 1-Benzoyl-3-methyltetrahydropyrimidin-4(1H)-one distinct in terms of its chemical reactivity and biological activity.
Properties
CAS No. |
252047-88-4 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-benzoyl-3-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-13-9-14(8-7-11(13)15)12(16)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
QJSCBLOWWZTRDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(CCC1=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


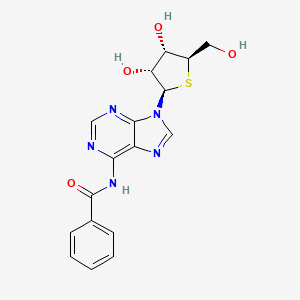
![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
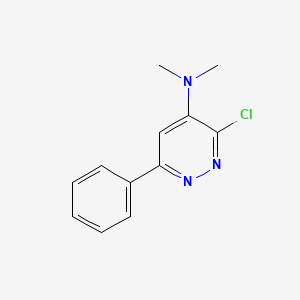

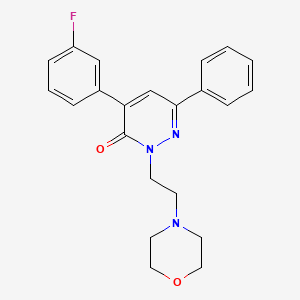
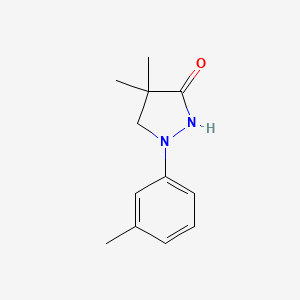
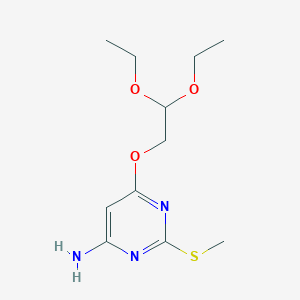
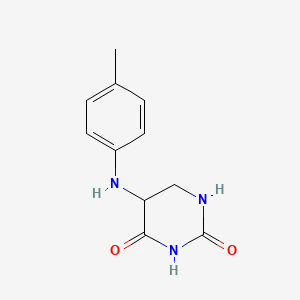
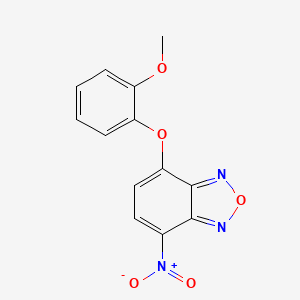
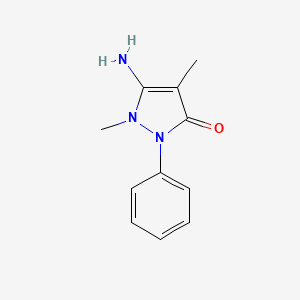

![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
